An In-depth Technical Guide to NODAGA-NHS: A Core Component in Modern Radiopharmaceuticals
An In-depth Technical Guide to NODAGA-NHS: A Core Component in Modern Radiopharmaceuticals
NODAGA-NHS is a bifunctional chelator that has become a cornerstone in the development of targeted radiopharmaceuticals for diagnostic imaging and therapeutic applications.[1] Its structure is meticulously designed to first covalently attach to a biological targeting molecule, such as a peptide or antibody, and then to securely encapsulate a diagnostic or therapeutic radioisotope. This guide provides a comprehensive overview of its chemical properties, scientific applications, and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.
Core Chemical Properties and Structure
NODAGA-NHS, chemically known as 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid, is a derivative of the 1,4,7-triazacyclononane (NOTA) macrocycle.[1][2] It features two key components: the NODAGA (1,4,7-triazacyclononane, 1-glutaric acid-4,7-diacetic acid) moiety, which acts as the chelating agent for radiometals, and the N-hydroxysuccinimide (NHS) ester, a reactive group for conjugation to biomolecules.[1]
The NHS ester provides a highly efficient and specific reaction with primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine residue) under mild conditions to form a stable amide bond.[1][3] The NODAGA portion forms a stable complex with various radiometals, most notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are used in Positron Emission Tomography (PET) imaging.[1][4]
Caption: Conceptual breakdown of the NODAGA-NHS bifunctional chelator.
The key physicochemical properties of NODAGA-NHS are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₈N₄O₁₀ | [2] |
| Molecular Weight | 472.45 g/mol | [2][5] |
| IUPAC Name | 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid | [2] |
| CAS Number | 1407166-70-4 | [2] |
Scientific Uses and Applications
The primary application of NODAGA-NHS is in the creation of targeted radiopharmaceuticals.[1] This involves a two-stage process: first, the conjugation of NODAGA-NHS to a targeting biomolecule, and second, the radiolabeling of the resulting conjugate with a suitable radioisotope.
The NHS ester of NODAGA-NHS reacts with primary amines on biomolecules like peptides and antibodies to form stable amide bonds.[1][3] This conjugation is a critical step in creating a precursor for the final radiopharmaceutical.[1] The reaction is typically performed in amine-free buffers at a slightly alkaline pH to ensure the target amine is deprotonated and thus nucleophilic.
Caption: Reaction scheme for conjugating NODAGA-NHS to a biomolecule.
Once conjugated to a targeting vector, the NODAGA moiety serves as an efficient chelator for various radiometals. Its high affinity and rapid complexation kinetics make it particularly suitable for isotopes like ⁶⁸Ga and ⁶⁴Cu.
-
Gallium-68 (⁶⁸Ga): Studies have demonstrated that NODAGA can achieve high radiolabeling yields with ⁶⁸Ga under milder conditions than other common chelators like DOTA, sometimes even at room temperature.[1] This is advantageous for sensitive biomolecules that may be damaged by heat. Optimal labeling is often achieved at elevated temperatures (e.g., 80°C) to ensure high radiochemical yield, especially given the short half-life of ⁶⁸Ga.[6]
-
Copper-64 (⁶⁴Cu): NODAGA also shows excellent properties for chelating ⁶⁴Cu.[1] Research comparing NODAGA with DOTA for ⁶⁴Cu labeling of the antibody trastuzumab found that NODAGA was significantly superior, achieving higher radiochemical yields under mild, room-temperature conditions.[1][7] While full incorporation can be achieved with DOTA, NODAGA often requires less harsh conditions.[7] For example, labeling of NODAGA-trastuzumab has achieved up to 80% incorporation.[4][7]
The stability of the resulting radiometal complex is crucial for in vivo applications to prevent the release of the radioisotope, which could lead to off-target radiation and poor imaging quality.[1]
| Radioisotope | Biomolecule Conjugate | Labeling Conditions | Radiochemical Yield/Incorporation | Source |
| ⁶⁸Ga | Pamidronic Acid | 80°C, optimized time | > 85% | [6] |
| ⁶⁴Cu | Trastuzumab | Room temperature, 15 min | ~80% | [7] |
| ⁶⁴Cu | JR11 (Peptide) | 95°C, 10 min | > 99% | [1] |
Experimental Protocols
The following sections provide generalized yet detailed methodologies for the key experiments involving NODAGA-NHS.
This protocol is adapted from methodologies for conjugating NHS esters to antibodies like trastuzumab.[5][7]
Materials:
-
Antibody (e.g., Trastuzumab) solution (1-10 mg/mL)
-
NODAGA-NHS ester
-
Conjugation Buffer: 0.1 M Borate-buffered saline or 0.1 M Sodium Bicarbonate buffer, pH 8.5. Amine-free buffers are critical.[8]
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification System: Size-exclusion chromatography (e.g., PD-10 column)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Buffer Exchange: Ensure the antibody is in the appropriate conjugation buffer (pH 8.5). If not, perform a buffer exchange using a desalting column or dialysis.
-
Prepare NODAGA-NHS Solution: Immediately before use, dissolve NODAGA-NHS in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mM). The NHS-ester moiety is susceptible to hydrolysis, so do not store the solution.[8]
-
Conjugation Reaction: Add a molar excess of the NODAGA-NHS solution to the antibody solution. A 5- to 20-fold molar excess is a typical starting point.[5][7]
-
Incubation: Incubate the reaction mixture. Common conditions are 20 hours at 4°C or 1-2 hours at room temperature with gentle mixing.[5][7]
-
Quenching (Optional): To stop the reaction, add a small volume of Quenching Buffer to react with any excess NHS esters.
-
Purification: Remove excess, unreacted NODAGA-NHS and byproducts from the antibody conjugate using a size-exclusion chromatography column (e.g., PD-10), eluting with a suitable buffer like PBS or 0.1 M NaOAc (pH 5.64).[7]
-
Characterization: Collect fractions and determine the protein concentration (e.g., via Nanodrop). The final conjugate can be characterized by methods like HPLC to confirm conjugation.
This protocol is a generalized procedure based on the labeling of NODAGA-trastuzumab.[7]
Materials:
-
NODAGA-antibody conjugate (e.g., 100 µg)
-
[⁶⁴Cu]CuCl₂ solution (activity as required, e.g., 200 MBq)
-
Labeling Buffer: 0.1 M Sodium Acetate (NaOAc), pH 5.64
-
Purification System: Size-exclusion chromatography (e.g., PD-10 column)
-
Saline or PBS for elution
Procedure:
-
Reaction Setup: In a sterile, low-binding microcentrifuge tube, combine the NODAGA-antibody conjugate with the labeling buffer.
-
Add Radioisotope: Add the [⁶⁴Cu]CuCl₂ solution to the tube. The total reaction volume should be kept minimal (e.g., 200-500 µL).
-
Incubation: Incubate the reaction at room temperature for 60 minutes. For other conjugates or isotopes like ⁶⁸Ga, heating may be required (e.g., 10-15 minutes at 80-95°C).[1][6]
-
Quality Control: Determine the radiochemical purity (RCP) of the crude product using methods like instant thin-layer chromatography (iTLC) to quantify the percentage of incorporated ⁶⁴Cu versus free ⁶⁴Cu.
-
Purification: If the RCP is below the desired threshold (typically >95%), purify the radiolabeled conjugate using a size-exclusion column, eluting with sterile saline or PBS.
-
Final Formulation: Collect the purified product, perform a final RCP check, and formulate in a sterile solution for in vivo use.
Caption: Workflow for developing a radiopharmaceutical using NODAGA-NHS.
References
- 1. Nodaga-nhs | 1407166-70-4 | Benchchem [benchchem.com]
- 2. Nodaga-nhs | C19H28N4O10 | CID 118245608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NODA-GA-NHS ester - www.chematech-mdt.com [chematech-mdt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NODAGA-NHS | EGFR | 1407166-70-4 | Invivochem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
